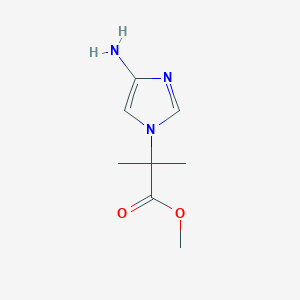
Methyl 2-(4-amino-1H-imidazol-1-yl)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-amino-1H-imidazol-1-yl)-2-methylpropanoate: is a chemical compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-amino-1H-imidazol-1-yl)-2-methylpropanoate typically involves the reaction of 4-amino-1H-imidazole with methyl 2-bromo-2-methylpropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at an elevated temperature to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the imidazole ring or the ester group, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the ester group or the imidazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Methyl 2-(4-amino-1H-imidazol-1-yl)-2-methylpropanoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the function of imidazole-containing biomolecules. It can also serve as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine
In medicine, the compound has potential applications in drug development. Its imidazole ring is a common pharmacophore found in many therapeutic agents, making it a valuable scaffold for the design of new drugs. It may also exhibit antimicrobial, antifungal, or anticancer properties, although further research is needed to confirm these activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Methyl 2-(4-amino-1H-imidazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, influencing the activity of enzymes or receptors. The compound may also modulate signaling pathways by interacting with key proteins, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3-dimethoxybenzoate
- Methyl 4-(aminomethyl)-2-methoxybenzoate hydrochloride
- 3-Methoxy-4-(methoxycarbonyl)benzoic acid
- Methyl 2-methoxybenzoate
- Methyl 4-carbamoyl-2-methoxybenzoate
Uniqueness
Methyl 2-(4-amino-1H-imidazol-1-yl)-2-methylpropanoate is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. Unlike other similar compounds, it can participate in a wider range of chemical reactions and has potential applications in diverse fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
methyl 2-(4-aminoimidazol-1-yl)-2-methylpropanoate |
InChI |
InChI=1S/C8H13N3O2/c1-8(2,7(12)13-3)11-4-6(9)10-5-11/h4-5H,9H2,1-3H3 |
InChI Key |
WOEUQEDYIKRXPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC)N1C=C(N=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















